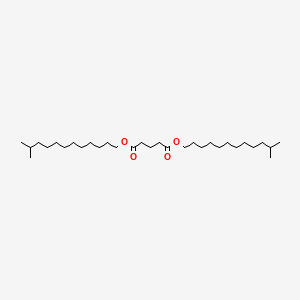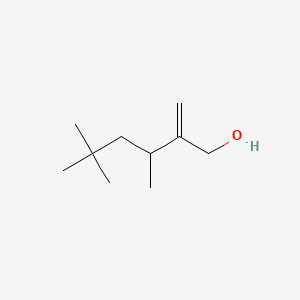
1-Hexanol, 3,5,5-trimethyl-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanol, 3,5,5-trimethyl-2-methylene- is an organic compound with the molecular formula C10H20O. It is a branched-chain alcohol that is commonly used in various industrial applications. This compound is known for its unique structure, which includes a methylene group attached to the second carbon of the hexanol chain, and three methyl groups attached to the fifth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexanol, 3,5,5-trimethyl-2-methylene- can be synthesized through several methods. One common method involves the hydrogenation of 3,5,5-trimethyl-1-hexanal, which is obtained by the hydroformylation of diisobutylene. The reaction conditions typically include the use of hydrogen gas and a catalyst such as rhodium or nickel .
Industrial Production Methods: In industrial settings, the production of 1-Hexanol, 3,5,5-trimethyl-2-methylene- often involves the oxo process. This process includes the reaction of diisobutylene with carbon monoxide and hydrogen in the presence of a catalyst to form the corresponding aldehyde, which is then hydrogenated to produce the alcohol .
Chemical Reactions Analysis
Types of Reactions: 1-Hexanol, 3,5,5-trimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: 3,5,5-trimethyl-2-methylene-hexanal or 3,5,5-trimethyl-2-methylene-hexanoic acid.
Reduction: 3,5,5-trimethyl-2-methylene-hexane.
Substitution: 3,5,5-trimethyl-2-methylene-hexyl chloride or bromide.
Scientific Research Applications
1-Hexanol, 3,5,5-trimethyl-2-methylene- has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: This compound is studied for its potential effects on biological systems, including its role as a fragrance ingredient.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Hexanol, 3,5,5-trimethyl-2-methylene- exerts its effects involves interactions with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The methylene and methyl groups contribute to its hydrophobic properties, affecting its solubility and interactions with lipid membranes .
Comparison with Similar Compounds
3,5,5-Trimethyl-1-hexanol: This compound is similar in structure but lacks the methylene group at the second carbon.
3,5,5-Trimethylhexyl alcohol: Another similar compound with slight variations in the carbon chain structure.
Uniqueness: 1-Hexanol, 3,5,5-trimethyl-2-methylene- is unique due to the presence of the methylene group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and applications in various fields .
Properties
CAS No. |
68039-76-9 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3,5,5-trimethyl-2-methylidenehexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(9(2)7-11)6-10(3,4)5/h8,11H,2,6-7H2,1,3-5H3 |
InChI Key |
XSBHPGJXCJMNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C(=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



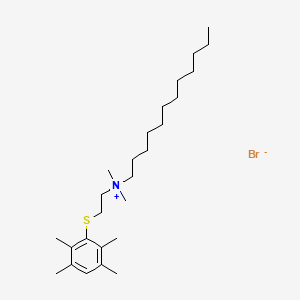
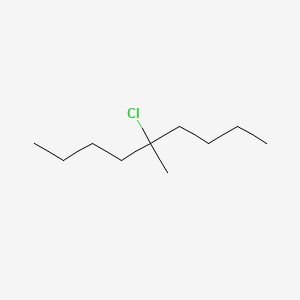
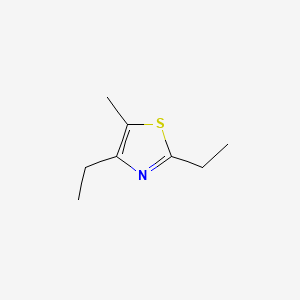
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)

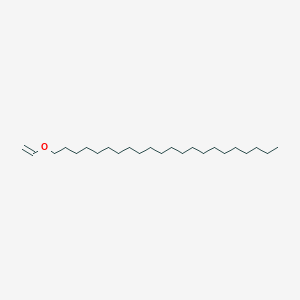
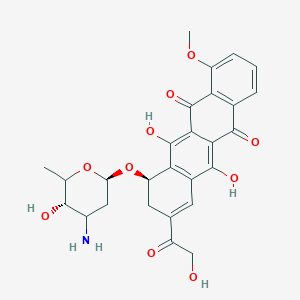
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
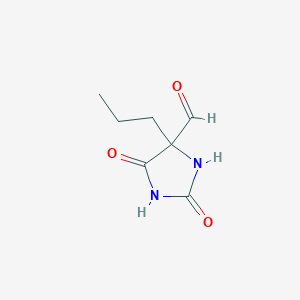
![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)

